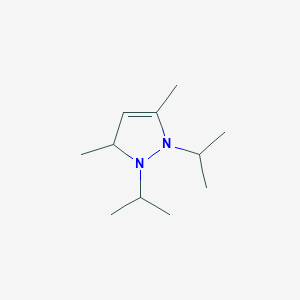
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate hydrazines and diketones, cyclization can be induced under acidic or basic conditions to form the pyrazole ring.
Condensation Reactions: Using substituted hydrazines and α,β-unsaturated carbonyl compounds, condensation reactions can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Processes: Employing flow reactors where reactants are continuously fed, and products are continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isopropyl groups, leading to different chemical properties.
1,2-Di(propan-2-yl)pyrazole: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is unique due to the presence of both methyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C11H22N2 with a molecular weight of approximately 182.31 g/mol. Its structural characteristics contribute to its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| LogP | 2.5039 |
| PSA | 6.48 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant inhibitory effects against various pathogens. For instance, derivatives of pyrazole have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Trypanocidal Activity
Another area of interest is the compound's potential as a trypanocidal agent. Research indicates that certain pyrazole derivatives exhibit trypanocidal efficacy through mechanisms that involve the inhibition of cysteine proteases in Trypanosoma cruzi, the causative agent of Chagas disease . The compound has been shown to significantly reduce parasite viability in 3D microtissue models that mimic human tissue architecture.
Study on Antimicrobial Activity
In a study published in 2022, several pyrazole derivatives were tested for their antimicrobial properties. The results indicated that compounds similar to this compound displayed strong bactericidal activities with low cytotoxicity towards mammalian cells . The findings suggest that these compounds could be developed into effective antimicrobial agents.
Evaluation of Trypanocidal Effects
A study focused on optimizing pyrazole derivatives for their trypanocidal effects reported that modifications in the chemical structure enhanced their activity against T. cruzi. The study found that compounds with specific substitutions exhibited greater efficacy in inhibiting parasite growth and reducing recrudescence . This highlights the importance of structural optimization in enhancing biological activity.
特性
CAS番号 |
650600-27-4 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC名 |
3,5-dimethyl-1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C11H22N2/c1-8(2)12-10(5)7-11(6)13(12)9(3)4/h7-10H,1-6H3 |
InChIキー |
MBALIKPGADWZNA-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(N(N1C(C)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















